molecular formula C11H14FNO3 B1375122 2-Propoxyethyl 2-fluoropyridine-4-carboxylate CAS No. 1340312-92-6

2-Propoxyethyl 2-fluoropyridine-4-carboxylate

Cat. No. B1375122
CAS RN: 1340312-92-6
M. Wt: 227.23 g/mol
InChI Key: QSMLIXQDYUZPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Propoxyethyl 2-fluoropyridine-4-carboxylate” is a chemical compound with the molecular formula C11H14FNO3 .


Synthesis Analysis

While I found a general discussion on the synthesis of fluorinated pyridines , specific synthesis methods or analysis for “this compound” were not available in the search results.

Scientific Research Applications

1. Synthesis and Characterization

  • 2-Fluoropyridine Derivatives : A study on 2-fluoropyridine N-oxide demonstrated its potential for carboxy-activation and reaction with amino acids, leading to N-acyloxy-2-pyridones, which could be relevant for the synthesis involving 2-Propoxyethyl 2-fluoropyridine-4-carboxylate (Sarantakis, Sutherland, Tortorella, & Tortorella, 1968).

  • Reactivity with Arylamines : The reactivity of 2-propynyloxy-6-fluoropyridines with arylamines under gold or silver catalysis, leading to oxazolopyridine imine derivatives, may inform reactions of similar fluoropyridine compounds (Gronnier, Faudot dit Bel, Henrion, Kramer, & Gagosz, 2014).

2. Fluorescent Labeling in Bioanalytical Applications

  • Biotinylated Fluorophores : Research on biotinylated fluorophores like (2-biotinyloxyethyl) acridine-9-carboxylate, which retain their fluorescence upon binding to avidin, suggest potential applications for this compound in fluorescent labeling for bioanalytical detections (Agiamarnioti, Triantis, Dimotikali, & Papadopoulos, 2005).

3. Pharmaceutical and Medicinal Chemistry

  • 4-Fluoropyrrolidine Derivatives : The synthesis of 4-fluoropyrrolidine-2-carbonyl fluorides, which are useful in medicinal chemistry for applications like dipeptidyl peptidase IV inhibitors, could guide the utilization of similar fluoropyridine compounds in pharmaceutical research (Singh & Umemoto, 2011).

  • Fluorine-18 Labeled Reagents : The development of fluorine-18 labeled reagents like FPyME for the prosthetic labeling of peptides and proteins indicates the potential of fluoropyridine derivatives in the creation of new radiopharmaceuticals for PET imaging (de Bruin et al., 2005).

properties

IUPAC Name

2-propoxyethyl 2-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-2-5-15-6-7-16-11(14)9-3-4-13-10(12)8-9/h3-4,8H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMLIXQDYUZPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC(=O)C1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.